2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol

Lipophilicity Drug-likeness Fragment-based drug discovery

2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol (CAS 1006336-91-9) is a bifunctional heterocyclic scaffold (C₁₁H₁₃N₃O; MW 203.24) that covalently links a 2-aminophenol moiety to an N-methylpyrazole ring via a secondary amine methylene bridge. The compound integrates two privileged pharmacophoric fragments in a single entity: an ortho-aminophenol substructure (a known metal-chelating and hydrogen-bonding motif) and an N-methylpyrazole ring, which is established in the medicinal chemistry literature as a metabolically stable bioisostere of phenol with enhanced lipophilicity.

Molecular Formula C11H13N3O
Molecular Weight 203.245
CAS No. 1006336-91-9
Cat. No. B2702311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol
CAS1006336-91-9
Molecular FormulaC11H13N3O
Molecular Weight203.245
Structural Identifiers
SMILESCN1C=C(C=N1)CNC2=CC=CC=C2O
InChIInChI=1S/C11H13N3O/c1-14-8-9(7-13-14)6-12-10-4-2-3-5-11(10)15/h2-5,7-8,12,15H,6H2,1H3
InChIKeyRDGFCUNCAFBUHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol (CAS 1006336-91-9): A Dual-Moiety Heterocyclic Building Block for Fragment-Based Discovery


2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol (CAS 1006336-91-9) is a bifunctional heterocyclic scaffold (C₁₁H₁₃N₃O; MW 203.24) that covalently links a 2-aminophenol moiety to an N-methylpyrazole ring via a secondary amine methylene bridge . The compound integrates two privileged pharmacophoric fragments in a single entity: an ortho-aminophenol substructure (a known metal-chelating and hydrogen-bonding motif) and an N-methylpyrazole ring, which is established in the medicinal chemistry literature as a metabolically stable bioisostere of phenol with enhanced lipophilicity [1]. It is commercially available as a research chemical from multiple global suppliers at purities of 95–97% and is principally employed as a versatile small-molecule scaffold for fragment-based lead generation, combinatorial library synthesis, and medicinal chemistry optimization campaigns .

Why 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol (CAS 1006336-91-9) Cannot Be Replaced by Simple Analogs: Physicochemical Rationale


Interchanging structurally related aminophenol–pyrazole conjugates without systematic consideration of substitution pattern, linker connectivity, and computed physicochemical properties introduces measurable risk in fragment-based and medicinal chemistry workflows. The ortho (2-) positioning of the aminophenol hydroxyl relative to the secondary amine creates an intramolecular hydrogen-bonding geometry and metal-chelating capacity that is absent in the 3- and 4-substituted regioisomers [1]. The N-methyl substitution on the pyrazole ring modulates both lipophilicity (computed XLogP3 = 1.4 for the intact scaffold vs. ~0.6 for the parent 2-aminophenol [2]) and metabolic vulnerability compared to the N–H pyrazole analog, which is a demonstrated substrate for CYP2E1-mediated oxidation and N-glucuronidation [3]. Furthermore, the methylene (–CH₂–) spacer between the pyrazole C4 position and the aniline nitrogen introduces a degree of conformational flexibility (three rotatable bonds) that directly impacts pharmacophoric distance and target complementarity, contrasting with directly linked or rigid Schiff base congeners. These cumulative differences mean that simple analog substitution without systematic characterization can lead to divergent solubility, permeability, metabolic stability, and target-binding profiles.

2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol (CAS 1006336-91-9): Quantitative Differentiation Evidence vs. Closest Analogs


Computed Lipophilicity (XLogP3 = 1.4): Balanced LogP for Fragment-Like Permeability vs. 2-Aminophenol and 1-Methylpyrazole Parent Fragments

The intact scaffold 2-(((1-methyl-1H-pyrazol-4-yl)methyl)amino)phenol exhibits a computed XLogP3 value of 1.4 , positioning it in the favorable lipophilicity range for fragment-based screening (typically LogP 1–3) [1]. This value represents a deliberate balance: it is substantially higher than the parent 2-aminophenol fragment (XLogP3 ≈ 0.6–0.97) [2] and also higher than 1-methylpyrazole alone (LogP ≈ 0.17–0.42) . The increase in computed lipophilicity relative to 2-aminophenol is attributable to the addition of the N-methylpyrazole ring and the methylene linker, which together contribute additional hydrophobic surface area without violating fragment-like physicochemical space (MW < 250 Da) . Generic regioisomers (3- or 4-aminophenol linked analogs) would exhibit different intramolecular hydrogen-bonding patterns that can alter effective lipophilicity despite identical calculated LogP.

Lipophilicity Drug-likeness Fragment-based drug discovery

Topological Polar Surface Area (TPSA = 50.1 Ų): CNS-Permeable Range Positioning vs. Simpler Fragments

The computed topological polar surface area (TPSA) of 2-(((1-methyl-1H-pyrazol-4-yl)methyl)amino)phenol is 50.1 Ų , which falls below the commonly cited threshold of <60–70 Ų associated with favorable CNS penetration potential [1]. In comparison, the parent 2-aminophenol fragment has a TPSA of approximately 46.25 Ų [2], while 1-methylpyrazole has a TPSA of only 17.82 Ų . The target compound's TPSA reflects the additive contribution of the phenolic –OH, the secondary amine –NH–, and the pyrazole ring nitrogen atoms (total H-bond acceptor count = 3, donor count = 2 ), yielding a balanced polarity profile that retains aqueous solubility while remaining within CNS-accessible property space. Compounds where the aminophenol is substituted at the 4-position (para) would exhibit a different spatial distribution of polar surface area that may alter passive permeability despite numerically similar TPSA.

Polar surface area CNS permeability Blood-brain barrier penetration

Pyrazole Ring as a Metabolically Stable Phenol Bioisostere: Class-Level Evidence from MIF Tautomerase Inhibitor Optimization

Phenolic –OH groups, while frequently critical for target binding via hydrogen bonding to asparagine or aspartate residues, are well-established metabolic liabilities due to rapid Phase II glucuronidation and sulfation that can lead to unacceptably low oral bioavailability [1]. In a comprehensive structure-based optimization campaign targeting macrophage migration inhibitory factor (MIF) tautomerase, Jorgensen and co-workers demonstrated that substituted pyrazoles can serve as effective phenol surrogates, progressing from a weak 113 μM docking hit to potent 60–70 nM inhibitors while entirely eliminating the phenolic –OH [1]. Crystal structures of MIF–pyrazole inhibitor complexes (PDB entries 6CB5, 6CBH) confirmed that the pyrazole N–H (or N–CH₃ in the N-methyl series) engages in hydrogen bonding with Asn97 and Lys32 in a manner analogous to the phenol –OH, while the aromatic pyrazole ring participates in aryl–aryl stacking with Tyr36, Tyr95, and Phe113 [2]. The N-methyl substitution on the pyrazole ring of 2-(((1-methyl-1H-pyrazol-4-yl)methyl)amino)phenol eliminates the pyrazole N–H, thereby removing a potential site for N-glucuronidation catalyzed by UGT enzymes, a known metabolic pathway for N–H pyrazoles [3]. By contrast, simple phenolic fragments (e.g., 2-aminophenol, catechol) are subject to rapid O-glucuronidation and O-sulfation, potentially limiting their utility in cellular and in vivo assays.

Metabolic stability Phenol bioisostere Glucuronidation resistance MIF inhibition

Ortho-Aminophenol Substitution Pattern: Distinct Hydrogen-Bonding and Metal-Chelating Geometry vs. Meta and Para Regioisomers

The 2- (ortho-) substitution pattern of the aminophenol moiety in 2-(((1-methyl-1H-pyrazol-4-yl)methyl)amino)phenol enables a five-membered intramolecular hydrogen bond between the phenolic –OH (donor) and the secondary amine nitrogen (acceptor), constraining the conformational ensemble and pre-organizing the scaffold for target binding . This ortho relationship also creates a bidentate N,O-chelating motif capable of coordinating transition metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺), a property exploited in metalloenzyme inhibitor design that is geometrically impossible in the 3- (meta) or 4- (para) aminophenol regioisomers [1]. In X-ray crystallographic studies of structurally related Schiff base derivatives synthesized from 2-aminophenol and pyrazole-4-carbaldehydes, the ortho-OH group was consistently observed to participate in intramolecular O–H···N hydrogen bonding that stabilizes a near-planar conformation of the aromatic ring system, influencing both solid-state packing and solution-phase conformation [2]. The 3- and 4-substituted regioisomers lack this intramolecular hydrogen bond, resulting in greater conformational flexibility, altered solubility, and distinct intermolecular hydrogen-bonding patterns in the solid state.

Intramolecular hydrogen bonding Metal chelation Regiochemistry Scaffold geometry

Methylene Spacer (–CH₂–NH–) vs. Direct Pyrazole–Aniline Linkage: Conformational Flexibility and Pharmacophoric Distance

The target compound incorporates a methylene (–CH₂–) spacer between the pyrazole C4 position and the aniline nitrogen, yielding a –CH₂–NH– linkage with three rotatable bonds (the two bonds flanking the methylene group plus the pyrazole–methylene bond) . This contrasts with directly linked pyrazole-4-amine–phenol analogs (zero-atom spacer) where the pyrazole and aminophenol rings are connected through a rigid, conjugation-capable C–N bond with limited conformational freedom . The methylene spacer increases the maximum pharmacophoric distance between the pyrazole ring centroid and the phenol oxygen by approximately 1.5 Å (C–C vs. C–N bond length plus angular geometry), enabling exploration of distinct chemical space in target binding sites . Additionally, the secondary amine nitrogen in the –CH₂–NH– linker can serve as an additional hydrogen bond donor, a feature absent in directly C–N linked analogs where the aniline nitrogen is conjugated with the pyrazole ring and has reduced basicity . This difference in H-bond donor capacity at the linker position can be decisive for targets requiring a specific donor–acceptor pattern.

Linker flexibility Conformational entropy Scaffold hopping Structure-activity relationship

Commercial Purity Benchmarking: 95–97% Assay with Multi-Vendor Availability vs. Single-Source Custom Synthesis Fragments

2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol is stocked and supplied by multiple independent vendors (AKSci, BOC Sciences, FUJIFILM Wako, Chemenu, Leyan, CymitQuimica) at verified purities of 95% (AKSci, CymitQuimica) to 97% (Chemenu, Leyan), with accompanying certificates of analysis (CoA) and safety data sheets (SDS) available upon request . This multi-vendor availability contrasts with closely related custom-synthesis-only analogs (e.g., 3- or 4-substituted regioisomers, N–H pyrazole variants, or directly linked congeners), which are typically available from a single source or require de novo synthesis with associated lead times of 4–12 weeks. The MDL number MFCD08556280 is registered, and the compound is listed on PubChem (CID 19614710), enabling database cross-referencing . For procurement workflows, the availability of multiple qualified suppliers mitigates single-vendor supply chain risk and enables competitive pricing. Physical property data including boiling point (377.0 ± 27.0 °C at 760 mmHg) and density (1.2 ± 0.1 g/cm³) are documented, supporting handling and formulation decisions .

Chemical purity Reproducibility Procurement Quality assurance

Optimal Research and Procurement Application Scenarios for 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol (CAS 1006336-91-9)


Fragment-Based Drug Discovery (FBDD) Library Design: CNS-Oriented Fragment Collection

With a computed XLogP3 of 1.4, TPSA of 50.1 Ų (below the 60–70 Ų CNS permeability threshold), MW of 203.24 Da, and 3 hydrogen bond acceptors, this scaffold meets key fragment-like physicochemical criteria for CNS-targeted fragment libraries. It can serve as a core fragment for SPR, DSF, or NMR-based primary screening against neurological targets (e.g., kinases, GPCRs, bromodomains) where balanced LogP and polar surface area are essential for blood–brain barrier penetration [1]. The ortho-aminophenol motif additionally provides a built-in metal-chelating handle for metalloenzyme targets, making it a dual-purpose fragment entry point for both CNS and non-CNS programs requiring metal coordination [2].

MIF Tautomerase Inhibitor Lead Optimization: Phenol Replacement with Pyrazole Bioisostere

Building on the validated precedent that N-methylpyrazoles serve as metabolically stable phenol bioisosteres in MIF tautomerase inhibition (potency optimization from 113 μM to 60–70 nM achieved in published SAR campaigns [1]), this compound provides a strategic starting point for structure-guided optimization. The secondary amine in the –CH₂–NH– linker and the ortho-phenolic –OH together present a hydrogen-bonding pharmacophore that can be elaborated to engage Asn97 and Lys32 in the MIF active site. Researchers can systematically derivative the phenolic ring (e.g., halogenation, alkylation) or replace it entirely while retaining the N-methylpyrazole as a stable phenol surrogate, following the established design principles from Trivedi-Parmar et al. [1].

Schiff Base and Heterocyclic Library Synthesis: Microwave-Assisted Derivatization Platform

The 2-aminophenol moiety of this compound is an established reactive handle for Schiff base condensation with aromatic aldehydes, as demonstrated in the synthesis and anticancer screening of pyrazole-4-carbaldehyde-derived Schiff bases [1]. Using microwave-assisted synthetic protocols, the primary amine can be condensed with diverse aldehydes to generate combinatorial libraries of imine-linked conjugates. The crystal structures of related compounds confirm the stabilizing role of the ortho-OH in intramolecular hydrogen bonding, which can influence both solid-state packing and biological activity [1]. This synthetic tractability, combined with multi-vendor commercial availability at gram scale, makes this scaffold a practical building block for medicinal chemistry library production.

Kinase Inhibitor Scaffold-Hopping: Pre-organized Ortho-Aminophenol Hinge-Binder Motif

The ortho-aminophenol substructure with its intramolecular O–H···N hydrogen bond provides a conformationally constrained, planar aromatic system that mimics the adenine ring of ATP in kinase hinge-binding interactions. The N-methylpyrazole ring extends from this core at a defined vector determined by the methylene spacer, enabling exploration of the solvent-exposed or hydrophobic back-pocket regions of kinase active sites [1]. Compared to regioisomeric 3- or 4-aminophenol analogs that lack the intramolecular hydrogen bond and thus adopt different conformational preferences, the ortho-substitution pattern may confer entropic advantages in target binding that translate to improved ligand efficiency, though this hypothesis requires per-target experimental validation [2].

Quote Request

Request a Quote for 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.